N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 3-bromophenyl group attached to the acetamide nitrogen and a piperazine ring substituted with a (E)-styryl sulfonyl moiety. Its molecular formula is C₂₀H₂₂BrN₃O₃S, with a molecular weight of 464.38 g/mol (CAS registry data; ). The compound’s structure combines a sulfonamide-piperazine scaffold with a brominated aromatic system, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in antimicrobial or kinase-targeted therapies.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S/c21-18-7-4-8-19(15-18)22-20(25)16-23-10-12-24(13-11-23)28(26,27)14-9-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,22,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRNUFMYXVQSBP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Piperazine ring with a sulfonyl group.
- Substituents : A 3-bromophenyl group and an (E)-2-phenylethenyl group attached to the piperazine.
This structural configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds with similar structures, particularly those containing halogenated phenyl groups, exhibit significant antimicrobial properties. For instance, studies on N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Moderate | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Effective |
| N-(3-fluorophenyl)-2-chloroacetamide | Effective | Moderate | Less Effective |
The presence of the bromine atom in the 3-position enhances lipophilicity, facilitating membrane penetration, which is crucial for antimicrobial efficacy .
Anticancer Potential
The sulfonamide moiety in the compound has been associated with anticancer activity. Studies suggest that sulfonamides can inhibit tumor growth by interfering with folate metabolism in cancer cells . The specific combination of the piperazine and phenylethenyl groups may enhance this activity by improving binding affinity to cancer cell receptors.
Case Study: Anticancer Activity Assessment
In a recent study, derivatives of sulfonamide compounds were screened for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar piperazine structures exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction through caspase activation .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing drug design. The following factors have been identified as critical in enhancing biological activity:
- Halogen Substitution : Halogens increase lipophilicity, enhancing membrane penetration.
- Piperazine Ring : Provides flexibility and potential for interaction with biological targets.
- Sulfonamide Group : Critical for anticancer activity through metabolic interference.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Biological Activity |
|---|---|
| Bromine Substitution | Increases antimicrobial potency |
| Piperazine Configuration | Enhances receptor binding |
| Sulfonamide Presence | Promotes anticancer effects |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Acetamide Nitrogen: The 3-bromophenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-fluorophenyl in the analogue from . Bromine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility .
Sulfonyl Group Variations: The (E)-styryl group in the target compound introduces π-conjugation and rigidity, which could enhance binding to hydrophobic pockets in proteins (e.g., ATP-binding sites) . The tosyl (4-methylphenyl) group in is a common sulfonamide motif with moderate electron-withdrawing effects, often associated with improved pharmacokinetic profiles .
Physicochemical and Crystallographic Comparisons
- Crystallography : The crystal structure of N-(4-bromophenyl)acetamide derivatives reveals that bromine substituents influence bond lengths and molecular packing. The target compound’s styryl group may promote π-π stacking in the solid state, affecting solubility and formulation .
- Solubility and LogP : The 3-bromophenyl group likely increases logP compared to the 4-fluorophenyl analogue , reducing aqueous solubility but enhancing blood-brain barrier permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
